Product packaging for Ethyl 3-oxo-2-(2-phenylethyl)butanoate(Cat. No.:CAS No. 5337-63-3)

Ethyl 3-oxo-2-(2-phenylethyl)butanoate

Cat. No.: B1607335
CAS No.: 5337-63-3
M. Wt: 234.29 g/mol
InChI Key: GPRDAMCHHGGJNX-UHFFFAOYSA-N
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Description

Historical Context of β-Ketoester Research

The study of β-ketoesters is deeply rooted in the history of organic synthesis. A foundational method for their preparation is the Claisen condensation, a carbon-carbon bond-forming reaction that involves the condensation of two esters in the presence of a base. researchgate.net This reaction, along with related transformations like the Dieckmann condensation for creating cyclic β-ketoesters, has long been a staple in the synthetic chemist's toolkit. researchgate.net

Further expansion of β-ketoester chemistry came with the development of organometallic catalysis. In the mid-20th century, extensive research into organopalladium chemistry opened new avenues for the transformation of these compounds. nih.gov Scientists discovered that allyl β-keto carboxylates could undergo palladium-catalyzed reactions, such as decarboxylation, to form palladium enolates. nih.gov These reactive intermediates can then participate in a variety of subsequent reactions, including aldol (B89426) condensations, Michael additions, and hydrogenolysis, significantly broadening the synthetic utility of the β-ketoester scaffold. nih.gov Alternative synthetic approaches have also been developed, such as the use of diketene (B1670635) as an acetoacetylating reagent, to overcome limitations of classical methods. allstudyjournal.com

Relevance of β-Ketoesters in Organic Synthesis

The significance of β-ketoesters in organic synthesis stems from their versatile reactivity. fiveable.me They possess both electrophilic and nucleophilic reactive sites, making them key intermediates in the synthesis of complex molecules. researchgate.net The protons on the alpha-carbon, situated between the two carbonyl groups, are particularly acidic, allowing for easy deprotonation to form a reactive enolate ion. fiveable.me This enolate can then act as a nucleophile in a wide array of reactions.

Key transformations involving β-ketoesters include:

Alkylation: The enolate can be alkylated at the α-position, allowing for the introduction of various substituents. fiveable.me

Acylation: Reaction with acyl donors can introduce an additional acyl group. organic-chemistry.org

Hydrolysis and Decarboxylation: The ester can be hydrolyzed to a β-keto acid, which can then be easily decarboxylated to yield a ketone. nih.gov

Condensation Reactions: They are crucial substrates in reactions like the aldol and Claisen condensations to build larger carbon skeletons. fiveable.mefiveable.me

Cyclization: Intramolecular reactions can be used to construct five- or six-membered cyclic compounds. fiveable.meresearchgate.net

This reactivity makes β-ketoesters essential starting materials and intermediates for producing a diverse range of compounds, including pharmaceuticals and materials for the bio-diesel industry. fiveable.meresearchgate.net

Table 1: Common Reactions of β-Ketoesters

Reaction Type Description
Alkylation Introduction of an alkyl group at the α-carbon via an enolate intermediate. fiveable.me
Decarboxylation Removal of the carboxyl group after hydrolysis to form a ketone. nih.gov
Claisen Condensation Reaction of two ester molecules to form a β-ketoester. fiveable.meresearchgate.net
Aldol Condensation Reaction involving the enolate to form β-hydroxy ketones or aldehydes. fiveable.menih.gov
Michael Addition Conjugate addition of the enolate to an α,β-unsaturated carbonyl compound. nih.gov

Overview of Ethyl 3-oxo-2-(2-phenylethyl)butanoate in Contemporary Chemical Literature

This compound is a specific β-ketoester that has been noted in chemical literature, primarily in the context of forensic and synthetic chemistry. Its chemical properties are cataloged in various chemical databases.

Table 2: Chemical and Physical Properties of this compound

Property Value
CAS Number 5337-63-3 matrixscientific.comavantorsciences.com
Molecular Formula C₁₄H₁₈O₃ matrixscientific.comavantorsciences.com
Molecular Weight 234.29 - 234.30 g/mol matrixscientific.comavantorsciences.com
Monoisotopic Mass 234.125594 g/mol epa.gov
MDL Number MFCD22374908 matrixscientific.comavantorsciences.com

A significant area of research involving this compound relates to its potential as a precursor for the synthesis of controlled substances. A 2022 study highlighted that compounds with a similar chemical structure, such as methyl 3-oxo-2-phenylbutyrate (MAPA) and ethyl 3-oxo-2-phenylbutyrate (EAPA), are considered potential precursors to phenylacetone (B166967) (P2P), which itself is a primary precursor for amphetamine and methamphetamine. researchgate.net The study notes that β-ketoesters like these can be converted to the corresponding ketone (in this case, P2P) through de-esterification and decarboxylation, typically by heating under acidic conditions. researchgate.net This places this compound and related structures under scrutiny by law enforcement and forensic chemists for their potential role in clandestine drug synthesis. researchgate.net

The chemical literature also describes the synthesis and properties of structurally similar compounds. For instance, ethyl 2-oxo-4-phenylbutyrate (EOPB) is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like lisinopril (B193118) and benazepril. google.com Other related compounds that have been synthesized and studied include Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate and various derivatives of ethyl 3-oxo-2-(phenylhydrazono)butanoate. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B1607335 Ethyl 3-oxo-2-(2-phenylethyl)butanoate CAS No. 5337-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-2-(2-phenylethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDAMCHHGGJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277090
Record name ethyl 3-oxo-2-(2-phenylethyl)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-63-3
Record name 5337-63-3
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Record name 5337-63-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-2-(2-phenylethyl)butanoate
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Synthesis Methodologies of Ethyl 3 Oxo 2 2 Phenylethyl Butanoate

Classical Synthetic Routes and Reaction Mechanisms

Classical methods for synthesizing β-keto esters are well-established in organic chemistry and typically involve the formation of a new carbon-carbon bond adjacent to a carbonyl group.

A primary and straightforward method for preparing Ethyl 3-oxo-2-(2-phenylethyl)butanoate is the alkylation of ethyl acetoacetate (B1235776). This reaction falls under the category of condensation reactions where the enolate of ethyl acetoacetate acts as a nucleophile.

The process begins with the deprotonation of ethyl acetoacetate at the α-carbon (the carbon between the two carbonyl groups) using a suitable base. Sodium methoxide (B1231860) or sodium ethoxide in an alcohol solvent is commonly employed for this purpose. chem-station.comorganic-chemistry.org This step generates a resonance-stabilized enolate ion. The resulting enolate is then treated with an alkylating agent, in this case, a phenethyl halide such as phenethyl bromide. chem-station.com The enolate performs a nucleophilic attack on the electrophilic carbon of the phenethyl bromide in an SN2 reaction, displacing the bromide and forming the desired C-C bond. aklectures.com The reaction is typically heated to reflux for several hours to ensure completion. chem-station.com Following the reaction, a workup procedure involving acidification and extraction isolates the final product. chem-station.com A yield of 91% has been reported for this specific transformation. chem-station.com

Reactant 1 Reactant 2 Base/Solvent Conditions Yield Reference
Ethyl acetoacetatePhenethyl bromideSodium methoxide / Ethanol (B145695)Reflux (80-82°C), 20 hours91% chem-station.com
Ethyl acetoacetaten-Butyl bromideSodium / Absolute EthanolGentle boiling, 6-10 hours69-72% organic-chemistry.org

Acylation of compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) is another effective strategy for synthesizing β-keto esters. organic-chemistry.org This can be achieved through several variations.

One approach involves a decarboxylative Claisen condensation. Here, a substituted malonic acid half oxyester can react with an acyl donor, such as an acyl chloride, in the presence of a magnesium salt to yield functionalized α-substituted β-keto esters. organic-chemistry.org Alternatively, a C-acylation can be performed on ketene (B1206846) silyl (B83357) acetals with an acyl chloride. organic-chemistry.org For the synthesis of the target molecule, this would involve the acylation of a suitable phenethyl derivative.

A specific example demonstrating this principle is the acylation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), a highly acidic active methylene compound, with phenylacetyl chloride in the presence of pyridine. wikipedia.org The resulting intermediate is then refluxed with anhydrous ethanol. The ethanol acts as a nucleophile, leading to the opening of the dioxinone ring and the formation of the ethyl ester, yielding the β-keto ester product. wikipedia.org This method has been used to produce the related compound, ethyl 3-oxo-4-phenylbutanoate, in high yield. wikipedia.org

Active Methylene Cmpd. Acylating Agent Solvent/Catalyst Conditions Yield (Related Product) Reference
Meldrum's AcidPhenylacetyl chloridePyridine / Dichloromethane, then Ethanol0°C to RT, then Reflux98.8% wikipedia.org
Substituted malonic acid half oxyestersAcyl chlorides / Acid anhydridesMagnesium-mediatedN/AGood organic-chemistry.org

An indirect route to β-keto esters can be envisioned starting from α-haloketones. This synthetic pathway involves the formation of a β-ketonitrile intermediate. The classical approach would involve the reaction of an appropriate α-haloketone with an alkali metal cyanide, like sodium or potassium cyanide. The cyanide ion acts as a nucleophile and displaces the halide from the α-carbon of the ketone via an SN2 reaction. This forms a β-ketonitrile.

Once the β-ketonitrile is formed, it can be converted to the target β-keto ester through a two-step process. First, the nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid. Gentle heating can facilitate this transformation. This step yields a β-keto acid intermediate. The subsequent and final step is the esterification of the β-keto acid, typically by reacting it with ethanol under acidic catalysis (e.g., Fischer esterification), to produce the final this compound.

β-Enaminonitriles can serve as precursors to β-keto esters through hydrolysis. β-enaminonitriles are compounds containing both an enamine and a nitrile functionality. The synthesis of these precursors can be accomplished via reactions like the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orglscollege.ac.in

The conversion of the β-enaminonitrile precursor to the β-keto ester involves multiple steps. The key transformation is the hydrolysis of the enamine moiety back to a ketone. This is typically achieved under acidic aqueous conditions. chem-station.comorgsyn.org This hydrolysis unmasks the ketone at the β-position. Following this, the nitrile group must be converted to an ethyl ester. This is generally accomplished by acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification with ethanol, similar to the pathway described for β-ketonitrile precursors. A one-step conversion of β-enaminonitriles to α-keto amides under visible light irradiation has been reported, which proceeds via hydrolysis of the imine and subsequent nucleophilic substitution of the cyanide. organic-chemistry.org

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry offers innovative methods that can provide alternative routes to complex molecules, often with improved efficiency or selectivity.

An advanced and efficient strategy for synthesizing α-keto esters (which are isomeric with the target β-keto ester) involves the reaction of a Grignard reagent with a derivative of oxalic acid, such as diethyl oxalate (B1200264). A patented method describes the synthesis of the related compound ethyl 2-oxo-4-phenylbutyrate using this approach. buchler-gmbh.com

The synthesis begins with the preparation of a Grignard reagent from a suitable haloalkane. For the target molecule, this would be 2-phenylethylmagnesium bromide, prepared by reacting 2-phenylethyl bromide with magnesium metal in a suitable ether solvent like methyl tert-butyl ether. buchler-gmbh.com This Grignard reagent is then added to a solution of diethyl oxalate. The Grignard reagent selectively attacks one of the ester carbonyl groups of the diethyl oxalate in an addition reaction. buchler-gmbh.com The reaction temperature is often kept low (e.g., -15 to 20 °C) to prevent a second addition, which would lead to byproducts. buchler-gmbh.com The resulting adduct is then hydrolyzed with acid to yield the α-keto ester product. buchler-gmbh.com This method is advantageous due to its short reaction cycle and high reported yields (greater than 80%). buchler-gmbh.com To obtain the target β-keto ester, this compound, a subsequent rearrangement or a different starting Grignard and acylating agent would be necessary.

Grignard Reagent Precursor Acylating Agent Solvent Conditions Yield (Related Product) Reference
Beta-bromophenylethaneDiethyl oxalateMethyl tert-butyl etherGrignard: 30-60°C; Addition: -30 to 50°C>80% buchler-gmbh.com

Catalytic Approaches for Enhanced Efficiency and Selectivity

The synthesis of substituted β-keto esters like this compound is fundamentally based on the acetoacetic ester synthesis, which involves the alkylation of an enolate derived from ethyl acetoacetate. wikipedia.org The choice of catalyst is crucial for controlling the reaction's efficiency and selectivity.

Brønsted Acid Catalysis in 3-Oxo-ester Synthesis

While the primary alkylation step of the acetoacetic ester synthesis typically proceeds via a base-generated enolate, Brønsted acids play a significant role in related and subsequent transformations. wikipedia.orglibretexts.org

SO3H-functionalized Brønsted acidic ionic liquids (BAILs) have been effectively used as catalysts for the acetalization of ethyl acetoacetate, a reaction that protects the ketone functional group. researchgate.net These catalysts, such as N-(4-sulfonic acid) butyl triethylammonium (B8662869) hydrogensulfate, demonstrate high activity, which is correlated with their acidity. researchgate.net The effect of various parameters on the conversion of ethyl acetoacetate using these catalysts has been systematically investigated, as detailed in the table below.

Table 1: Effect of Various Parameters on Ethyl Acetoacetate Conversion Using [BSEt₃N][HSO₄] Catalyst

Parameter Conditions Conversion Rate
Reaction Temperature 333.15 K to 368.15 K Conversion increases with temperature.
Catalyst Dosage 0.5 wt% to 2.0 wt% Higher dosage leads to faster conversion.
Molar Ratio (EAA:EG) 1:1 to 1:2 Increasing ethylene (B1197577) glycol ratio improves conversion.

Data sourced from a study on the acetalization of ethyl acetoacetate (EAA) with ethylene glycol (EG). researchgate.net

Furthermore, the final step in some acetoacetic ester synthesis pathways involves hydrolysis of the ester and decarboxylation of the resulting β-keto acid, a transformation often catalyzed by aqueous Brønsted acids like hydrochloric acid or sulfuric acid to yield the final ketone product. libretexts.orglibretexts.org

Transition Metal Catalysis (e.g., Palladium Chloride)

Transition metal catalysis, particularly with palladium, offers a powerful method for forming C-C bonds at the α-carbon of β-keto esters. nih.gov While the direct alkylation with a phenylethyl group is a specific application, the broader utility is demonstrated in analogous arylation reactions. Palladium catalysts, often prepared in situ from precursors like palladium(II) acetate (B1210297) or palladium(II) chloride, are highly effective. csir.co.zaresearchgate.net

A notable development is the palladium-catalyzed α-arylation of acetoacetate esters. csir.co.za Research shows that coupling ethyl acetoacetate with aryl halides in the presence of a palladium catalyst and a suitable base leads to the formation of 2-arylacetic acid esters. csir.co.za This occurs via an initial arylation at the α-position, followed by a deacetylation reaction under the basic conditions. csir.co.za

Table 2: Selected Results for Palladium-Catalyzed Arylation of Acetoacetate Esters

Acetoacetate Ester Catalyst Precursor Ligand Yield of Phenylacetate
tert-Butyl acetoacetate Pd(t-Bu₃P)₂ Tri-tert-butylphosphine 55%
Ethyl acetoacetate Pd(t-Bu₃P)₂ Tri-tert-butylphosphine 45%
Ethyl acetoacetate Pd(OAc)₂ Tri-tert-butylphosphine 48%
Ethyl acetoacetate Pd(dba)₂ Triphenylphosphine No Product

Data from a study on the arylation of acetoacetate esters with bromobenzene. csir.co.za

These findings highlight the capability of palladium systems to catalyze the crucial C-C bond formation at the active methylene position of β-keto esters, a foundational step for producing compounds like this compound. csir.co.za The use of palladium(II) chloride as a catalyst precursor is common in such cross-coupling reactions. researchgate.netresearchgate.net

Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is increasingly important in chemical synthesis, focusing on reducing waste and avoiding hazardous substances.

Solvent-Free or Aqueous Media Reactions

To enhance the environmental profile of the synthesis, reactions are increasingly being developed in solvent-free conditions or in aqueous media.

Solvent-Free Conditions: A notable method involves the alkylation of ethyl acetoacetate under gas-liquid phase-transfer catalysis (G.L.-P.T.C.) conditions. rsc.org This approach uses a solid base like potassium carbonate and avoids the use of any solvent; the phase-transfer catalyst itself serves as the reaction medium. rsc.org Additionally, lipase-catalyzed transesterification offers a mild, solvent-free route to produce various β-keto esters in high yields (>90%). google.com

Aqueous Media: Palladium-catalyzed allylic alkylation has been successfully performed in aqueous media under air, demonstrating that transition metal catalysis can be adapted to green solvents. nih.gov The use of water as a solvent is also central to other green protocols, such as the synthesis of β-amino-α,β-unsaturated esters from β-dicarbonyl compounds, which proceeds with high atom economy and generates only water as a non-toxic waste product. benthamdirect.com

Ultrasonic Irradiation for Improved Yields and Reaction Times

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for process intensification in line with green chemistry principles. The physical effects of acoustic cavitation—intense local heating, high pressures, and rapid cooling rates—can significantly enhance reaction rates and yields. mines-albi.fr

Studies on the alkylation of similar active methylene compounds, such as phenylacetonitrile, have shown that ultrasound can reduce reaction times and improve yields. mines-albi.frnih.gov For instance, in a phase-transfer catalyzed alkylation, sonication at an optimal power of 60 W increased the conversion from 78% (without ultrasound) to 94% in a shorter time frame. mines-albi.fr Ultrasound has also been shown to dramatically accelerate lipase-catalyzed ester synthesis, increasing the maximum reaction velocity (Vmax) by 143% compared to conventional mechanical shaking. researchgate.net In the context of β-keto ester derivatives, ultrasound-assisted synthesis of β-enamino esters from β-keto esters under solvent-free conditions resulted in high yields in a matter of minutes, showcasing a significant improvement in efficiency. organic-chemistry.org

Purification Techniques for this compound

The purification of the final product is a critical step to ensure high purity. For this compound and related β-keto esters, a combination of techniques is employed.

A highly effective method for purifying reactive ketones involves the formation of a bisulfite adduct. nih.gov This technique relies on the reversible reaction between the carbonyl group and sodium bisulfite to form a charged adduct, which is water-soluble. nih.govacs.org This allows for the separation of the target compound from non-reactive organic impurities via liquid-liquid extraction. acs.org The purified ketone can then be regenerated from the aqueous adduct by treatment with either an acid or a base. colab.ws This method is particularly suitable for α-keto esters. nih.gov A patent describes this specific purification method for a crude product of this compound, reacting it with a bisulfite and subsequently decomposing the adduct with an acid to obtain the high-purity compound.

Beyond chemical extraction, standard laboratory purification techniques are also applicable. These include recrystallization from solvents like methanol (B129727) and purification via column chromatography on silica (B1680970) gel, using an appropriate eluent system such as ethyl acetate and petroleum ether. libretexts.org

Chemical Reactivity and Derivatization of Ethyl 3 Oxo 2 2 Phenylethyl Butanoate

Reactions at the Ketone Moiety

The ketone carbonyl group is a primary site for reactivity, characterized by the electrophilic nature of its carbon atom. This makes it susceptible to attack by various nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The reactivity of the ketone is influenced by steric hindrance; ketones generally react less readily than aldehydes due to the presence of two alkyl groups attached to the carbonyl carbon, which can impede the approaching nucleophile. libretexts.org In the case of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, the ketone is sterically hindered by the adjacent ethyl ester and the substituted α-carbon.

A common example of nucleophilic addition is the reduction of the ketone to a secondary alcohol. While powerful reducing agents like lithium aluminum hydride could achieve this, they might also reduce the ester group. Therefore, more selective reagents would be required to favor the formation of the corresponding β-hydroxy ester.

The ketone functionality readily undergoes condensation reactions with nitrogen-based nucleophiles like hydrazine (B178648) and its derivatives. These reactions typically involve the initial nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone derivative.

For instance, the reaction of β-keto esters with hydrazine derivatives is a well-established method for synthesizing heterocyclic compounds or substituted hydrazones. Studies on similar molecules, such as ethyl acetoacetate (B1235776), show they react with diazonium salts (related to hydrazines) to form products like Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate. nih.govresearchgate.net This reaction underscores the reactivity of the keto-enol tautomeric system in β-keto esters. The resulting phenylhydrazono derivative exhibits a planar structure stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov

The general mechanism for the condensation of a β-keto ester with a hydrazine derivative can be summarized as follows:

Step Description
1 Nucleophilic attack by the terminal nitrogen of the hydrazine on the electrophilic ketone carbonyl carbon.
2 Proton transfer steps to form a carbinolamine intermediate.
3 Elimination of a water molecule from the carbinolamine to form the C=N double bond of the final hydrazone product.

This reactivity pathway allows for the synthesis of various derivatives by choosing different substituted hydrazines.

Reactions at the Ester Moiety

The ethyl ester group is another significant reactive site within the molecule, primarily susceptible to nucleophilic acyl substitution reactions.

Transesterification involves the substitution of the ethyl group of the ester with a different alkyl group from an alcohol, typically under acidic or basic catalysis. This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion.

Research on isomeric compounds, such as ethyl 3-oxo-2-phenylbutanoate (EAPA) and ethyl 3-oxo-4-phenylbutanoate (EGPA), has shown that they are susceptible to transesterification. researchgate.net For example, when analyzed using gas chromatography with a methanol (B129727) solution, these compounds can undergo an ester exchange to form the corresponding methyl ester. researchgate.net This indicates that this compound would likely undergo a similar transformation in the presence of other alcohols and a suitable catalyst.

Reactants Conditions Product
This compound + Methanol Acid or Base Catalyst Mthis compound + Ethanol (B145695)
This compound + Propanol Acid or Base Catalyst Propyl 3-oxo-2-(2-phenylethyl)butanoate + Ethanol

The ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. However, for β-keto esters, the resulting β-keto acid is often unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield a ketone.

Studies on related precursors have demonstrated that heating under acidic conditions effectively converts β-keto esters into ketones. researchgate.net For example, compounds like EAPA and EGPA are converted to phenylacetone (B166967) (P2P) when heated with acid. researchgate.net This process involves the initial acid-catalyzed hydrolysis of the ester to the β-keto acid, followed by thermal decarboxylation.

The reaction outcome can be sensitive to pH. Under basic conditions, saponification of the ester occurs. While some related compounds like EGPA are converted to P2P under basic heating, others like EAPA are mainly converted to phenylacetic acid, indicating a different fragmentation pathway can compete with simple hydrolysis and decarboxylation. researchgate.net Palladium-catalyzed conditions are also known to promote the decarboxylation of β-keto esters, offering a milder alternative to harsh acidic or basic conditions. nih.gov

Reactions at the α-Carbon (Acidic Methylene (B1212753) Group)

The α-carbon, situated between the ketone and ester carbonyl groups, is flanked by two electron-withdrawing groups. This structural arrangement significantly increases the acidity of the proton attached to it. The pKa of this α-proton is much lower than that of a proton alpha to a single ketone, making it susceptible to deprotonation by a moderately strong base. youtube.com

Removal of this acidic proton generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is central to the synthetic utility of β-keto esters. A key reaction involving the α-carbon is alkylation. The enolate can react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form a new carbon-carbon bond at the α-position. youtube.comjove.com

The general process for α-alkylation is:

Deprotonation: A suitable base (e.g., sodium ethoxide) removes the acidic α-proton to form the enolate ion. youtube.com

Nucleophilic Attack: The nucleophilic enolate attacks an alkyl halide, displacing the halide and forming the α-alkylated product. youtube.com

Given that this compound already possesses a substituent at the α-carbon, further alkylation would lead to a product with a quaternary α-carbon. The choice of base and reaction conditions is crucial to ensure efficient enolate formation and minimize competing side reactions. jove.com

Alkylation Reactions

The α-carbon of this compound is readily alkylated following deprotonation by a suitable base to form a nucleophilic enolate. The choice of base is crucial to ensure complete enolate formation and prevent side reactions such as self-condensation or ester saponification. Common bases include sodium ethoxide, potassium tert-butoxide, and sodium hydride. The resulting enolate can then react with various electrophilic alkylating agents.

This reactivity is analogous to the alkylation of other active methylene compounds, such as the N-alkylation of phthalazinone derivatives with reagents like ethyl iodide or benzyl (B1604629) chloride in the presence of a base. nih.gov Similarly, the alkylation of the target β-keto ester can be achieved with a range of alkyl halides, providing a straightforward method to introduce additional substituents at the C2 position.

Table 1: Potential Alkylation Reactions of this compound

Alkylating Agent Base Expected Product
Methyl Iodide Sodium Ethoxide Ethyl 2-methyl-3-oxo-2-(2-phenylethyl)butanoate
Benzyl Bromide Potassium tert-Butoxide Ethyl 2-benzyl-3-oxo-2-(2-phenylethyl)butanoate
Ethyl Bromoacetate Sodium Hydride Ethyl 2-(ethoxycarbonylmethyl)-3-oxo-2-(2-phenylethyl)butanoate

Halogenation Reactions

Halogenation of this compound occurs selectively at the α-carbon (C2). The reaction mechanism depends on the conditions employed.

Under acidic conditions: The reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction is typically catalytic in acid. A single halogen atom is introduced at the C2 position.

Under basic conditions: The reaction involves the formation of an enolate ion. This reaction is generally faster than acid-catalyzed halogenation. However, the product, an α-halo-β-keto ester, is more acidic than the starting material, which can lead to multiple halogenations if excess halogen and base are used.

Common halogenating agents include elemental halogens (Br₂, Cl₂), N-halosuccinimides (NBS, NCS), and sulfuryl chloride (SO₂Cl₂).

Table 2: Halogenation Conditions and Products

Halogenating Agent Conditions Expected Product
Bromine (Br₂) Acetic Acid (catalyst) Ethyl 2-bromo-3-oxo-2-(2-phenylethyl)butanoate
N-Chlorosuccinimide (NCS) THF, reflux Ethyl 2-chloro-3-oxo-2-(2-phenylethyl)butanoate
Sulfuryl Chloride (SO₂Cl₂) Dichloromethane Ethyl 2-chloro-3-oxo-2-(2-phenylethyl)butanoate

Reactions Leading to Heterocyclic Ring Systems

The 1,3-dicarbonyl functionality of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various nucleophiles.

The synthesis of the pyrimido[4,5-b]quinoline scaffold often involves multi-component reactions or the annulation of a pyrimidine (B1678525) ring onto a pre-existing quinoline (B57606) structure. nih.govnih.gov this compound can serve as a key building block for the initial quinoline ring formation. For instance, through a Gould-Jacobs type reaction, the β-keto ester can be condensed with an aniline (B41778) derivative to form a 4-hydroxyquinoline. This quinoline intermediate, possessing functionalities derived from the original ester, can then undergo further reactions, such as treatment with aminopyrimidines or guanidine (B92328) salts, to construct the fused pyrimidine ring, yielding the target tricyclic system. cu.edu.egresearchgate.net

Thieno[2,3-b]pyridine (B153569) systems can be synthesized using the versatile Gewald aminothiophene synthesis. In a plausible pathway, this compound acts as the ketone component. It can be reacted with a compound containing an active methylene group (like malononitrile (B47326) or cyanoacetamide) and elemental sulfur in the presence of a base such as morpholine (B109124) or triethylamine. This one-pot reaction yields a highly substituted 2-aminothiophene derivative. This thiophene (B33073) can then be cyclized in a subsequent step, for example, by reaction with another 1,3-dicarbonyl compound or its equivalent in the presence of an acid catalyst and ammonium (B1175870) acetate (B1210297), to form the thieno[2,3-b]pyridine core. mdpi.com Further annulation of a pyrimidine ring onto this system can lead to pyrimidino[4',5'] derivatives. mdpi.com

The synthesis of complex heterocycles like Oxadiazol-Phthalazinone derivatives from this compound would likely proceed through a multi-step sequence involving the formation of a hydrazone intermediate. The β-keto ester can react with a substituted hydrazine, such as 4-hydrazinylphthalazin-1(2H)-one, to form a hydrazone. Intramolecular cyclization of this hydrazone, potentially promoted by heat or acid, would lead to a fused heterocyclic system. To form the oxadiazole ring, this intermediate could then undergo oxidative cyclization or be converted to a hydrazide which is then cyclized with a reagent like cyanogen (B1215507) bromide or in the presence of phosphorus oxychloride and a carboxylic acid. nih.govekb.eg This strategy leverages the reactivity of both the ketone and ester functionalities to build the complex molecular architecture.

Stereochemical Considerations and Asymmetric Synthesis

This compound possesses a single stereocenter at the C2 position, meaning it can exist as a racemic mixture of two enantiomers. The control of this stereocenter is a significant aspect of its chemistry, particularly if the compound is to be used as an intermediate in the synthesis of chiral molecules. Asymmetric synthesis provides methods to obtain enantiomerically enriched or pure forms of the compound.

Several strategies can be envisioned for the asymmetric synthesis of this β-keto ester:

Catalytic Asymmetric Alkylation: A prochiral precursor, Ethyl 3-oxo-4-phenylbutanoate, could be alkylated at the C2 position using a chiral phase-transfer catalyst or a chiral metal-ligand complex to introduce the phenylethyl group enantioselectively.

Diastereoselective Alkylation: A chiral auxiliary could be attached to the molecule, for instance, by forming an ester with a chiral alcohol instead of ethanol. Subsequent alkylation of the C2 position would proceed diastereoselectively, directed by the chiral auxiliary, which can be removed in a later step.

Enzymatic Resolution: A racemic mixture of this compound could be resolved using enzymes, such as lipases, that selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.

Asymmetric Hydrogenation: While the target compound itself is chiral, related asymmetric syntheses highlight relevant techniques. For example, the asymmetric hydrogenation of prochiral β-keto esters using chiral catalysts (e.g., Ru-BINAP) is a powerful method to create chiral β-hydroxy esters. researchgate.net Similarly, asymmetric Mannich reactions using proline as a catalyst have been used to synthesize related chiral amino-keto esters with high diastereoselectivity, demonstrating a viable approach for setting stereocenters in similar systems. google.com

Table 3: Approaches for Asymmetric Synthesis

Method Description Key Reagents/Components
Catalytic Asymmetric Synthesis Enantioselective alkylation of a prochiral precursor. Chiral phase-transfer catalysts, chiral metal complexes (e.g., with BINAP ligands).
Chiral Auxiliary Diastereoselective alkylation of a substrate containing a covalently bound chiral group. Evans auxiliaries, chiral alcohols.
Asymmetric Mannich Reaction Catalytic, enantioselective addition to an imine. Proline and its derivatives as organocatalysts. google.com

The development of stereoselective routes to this compound is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Chiral Induction in Catalytic Hydrogenation of Related Compounds

The catalytic hydrogenation of β-keto esters is a powerful method for producing optically active β-hydroxy esters, which are valuable chiral building blocks. While specific studies on the catalytic hydrogenation of this compound are not extensively documented, research on related β-keto esters demonstrates the principles of chiral induction that would apply to this compound.

A prominent example is the enantioselective reduction of β-keto esters using ruthenium catalysts bearing the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.gov These catalyst systems are highly effective for the hydrogenation of the keto group, yielding the corresponding hydroxy ester with high enantioselectivity. The reaction is typically carried out under hydrogen pressure. nih.gov The chirality of the final product is determined by the specific enantiomer of the BINAP ligand used in the catalyst.

The general transformation for this class of compounds can be represented as follows:

Reaction Scheme: Enantioselective Hydrogenation of a β-Keto Ester

Key findings from studies on related compounds highlight the efficiency of this method:

High Enantioselectivity: The use of BINAP-Ru catalysts can lead to high enantiomeric excesses (ee) of the desired β-hydroxy ester. nih.gov

Reaction Conditions: These hydrogenations can be performed under relatively mild conditions, such as 50 psig of H₂ at 80°C. nih.gov

The phenylethyl substituent at the α-position of this compound would influence the steric environment around the reacting ketone, potentially affecting the efficiency and stereochemical outcome of the hydrogenation.

Diastereoselective and Enantioselective Transformations

The presence of a chiral center at the α-position in this compound means that the reduction of the ketone at the C-3 position can lead to the formation of diastereomers. Controlling this diastereoselectivity, along with enantioselectivity, is a key challenge in the synthesis of stereochemically pure compounds.

Enzymatic Reductions

Enzyme-catalyzed reactions offer a high degree of stereoselectivity for the reduction of ketones and β-keto esters. nih.gov Dehydrogenases, such as (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum, have been successfully employed for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.govmatrixscientific.com

These enzymatic reductions are attractive for several reasons:

High Enantiomeric Excess: Biocatalysts like PEDH can produce alcohols with excellent enantiomeric excesses. nih.gov

Broad Substrate Scope: These enzymes can act on a variety of substrates, including aromatic β-keto acids. nih.gov

Mild Reaction Conditions: The reactions are typically carried out in aqueous media under mild temperature and pH conditions.

In the context of this compound, an enzymatic reduction would proceed as follows, with the enzyme selectively producing one of the possible stereoisomers of the corresponding β-hydroxy ester.

Table 1: Examples of Enantioselective Reductions of Related β-Keto Esters using PEDH

Substrate Product Configuration Enantiomeric Excess (ee)
Methyl benzoylacetate (S)-methyl 3-hydroxy-3-phenylpropanoate >99%

This table presents data for related compounds to illustrate the potential of enzymatic reduction. nih.gov

The diastereoselective outcome of such a transformation on this compound would depend on the substrate-enzyme interaction, where the pre-existing chiral center at C-2 would influence the binding orientation of the substrate in the enzyme's active site.

Spectroscopic and Structural Characterization Studies of Ethyl 3 Oxo 2 2 Phenylethyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of Ethyl 3-oxo-2-(2-phenylethyl)butanoate provides precise information about the number of different types of protons and their neighboring environments. The ethyl ester group is identifiable by a characteristic quartet and triplet pattern. The phenylethyl moiety displays signals in the aromatic region for the phenyl group and in the aliphatic region for the ethyl chain. The methine proton at the C2 position and the methyl protons of the acetyl group also show distinct signals.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.30 - 7.15 Multiplet 5H Ar-H (Phenyl)
~4.15 Quartet 2H -O-CH ₂-CH₃
~3.60 Triplet 1H -C(=O)-CH -(CH₂)-
~2.70 Triplet 2H Ar-CH ₂-CH₂-
~2.20 Singlet 3H -C(=O)-CH
~2.00 Multiplet 2H Ar-CH₂-CH ₂-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound shows distinct peaks for the two carbonyl carbons (ketone and ester), the aromatic carbons of the phenyl ring, and the various aliphatic carbons. spectrabase.com

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~203.0 C =O (Ketone)
~169.0 C =O (Ester)
~140.0 Quaternary Aromatic C
~128.5 Aromatic C -H
~128.4 Aromatic C -H
~126.2 Aromatic C -H
~61.0 -O-C H₂-CH₃
~58.0 -C(=O)-C H-(CH₂)-
~33.0 Ar-C H₂-CH₂-
~30.0 Ar-CH₂-C H₂-
~29.0 -C(=O)-C H₃

Note: Data is based on typical chemical shift ranges and may vary. spectrabase.com

Two-Dimensional NMR Techniques for Structure Elucidation

To unequivocally confirm the molecular structure and the assignments from 1D NMR, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the protons of the -O-CH₂- group and the -CH₃ group of the ethyl ester, confirming their connectivity. Similarly, it would establish the coupling network within the phenylethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~4.15 ppm would correlate with the carbon signal at ~61.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different fragments of the molecule. For example, HMBC would show a correlation from the methine proton at C2 (~3.60 ppm) to the carbonyl carbons of both the ester (~169.0 ppm) and the ketone (~203.0 ppm), as well as to the carbons of the adjacent methylene (B1212753) group in the phenylethyl chain. This confirms the core structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the two carbonyl groups and other key bonds. spectrabase.com

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group
~3050 - 3000 Medium Aromatic C-H Stretch
~2980 - 2850 Medium Aliphatic C-H Stretch
~1745 Strong C=O Stretch (Ester)
~1715 Strong C=O Stretch (Ketone)
~1600, ~1495, ~1450 Medium-Weak C=C Stretch (Aromatic Ring)

The presence of two distinct strong peaks in the carbonyl region (~1700-1750 cm⁻¹) is a key feature, confirming the existence of both an ester and a ketone functional group. spectrabase.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns upon ionization. spectrabase.com The molecular weight of this compound (C₁₄H₁₈O₃) is 234.29 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 234.

Fragmentation Patterns and Mechanistic Interpretation

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint.

Key fragmentation pathways for this compound would include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in an acylium ion at m/z = 189.

Loss of ethanol (B145695) (-HOCH₂CH₃): A McLafferty-type rearrangement could lead to the elimination of an ethanol molecule (46 Da), although this is less common for ethyl esters compared to the loss of the ethoxy radical.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.

Cleavage between C2 and C3 can lead to the loss of an acetyl radical (•COCH₃, 43 Da), giving a fragment at m/z = 191.

Cleavage can also result in the formation of the acetyl cation itself at m/z = 43, which is often a prominent peak for methyl ketones.

Fragmentation of the phenylethyl side chain: The bond between the two ethyl carbons of the phenylethyl group is susceptible to cleavage.

Cleavage of the benzylic bond (the C-C bond between the phenyl ring and the ethyl chain) is highly favorable due to the stability of the resulting benzyl (B1604629) cation (C₇H₇⁺). This would lead to a fragment ion at m/z = 91, which often rearranges to the very stable tropylium ion. The peak at m/z = 91 is a classic indicator of a benzyl or related moiety.

Another significant fragmentation is the loss of a neutral styrene molecule (C₈H₈, 104 Da) via a rearrangement process, which would produce a fragment ion corresponding to the remaining part of the molecule. A prominent peak at m/z = 104 or 105, corresponding to the phenylethyl fragment itself ([C₈H₉]⁺), is also highly likely.

The analysis of these characteristic fragments allows for a detailed interpretation of the molecule's structure and confirms the connectivity of its constituent parts.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. In the analysis of this compound, HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula. The experimentally determined exact mass can be compared to the calculated theoretical mass, allowing for a high degree of confidence in the compound's identification.

The molecular formula for this compound is C14H18O3. spectrabase.com The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (carbon-12, hydrogen-1, and oxygen-16), is 234.1256 g/mol . spectrabase.com HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions.

Below is a table summarizing the expected HRMS data for this compound.

ParameterValue
Molecular Formula C14H18O3
Theoretical Exact Mass 234.1256 g/mol
Expected m/z (M+H)+ 235.1329
Expected m/z (M+Na)+ 257.1150

X-ray Crystallography of this compound and its Derivatives

Crystal Structure Analysis

The crystal structure of a related compound, Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, reveals key structural features that are likely to be relevant to this compound. In the crystal lattice of this derivative, the molecule adopts a specific conformation dictated by the steric and electronic demands of its functional groups. The phenyl ring and the butanoate chain will arrange themselves to minimize steric hindrance while maximizing favorable intermolecular interactions.

The analysis of the derivative shows that the core of the molecule, including the atoms of the 1-phenyl-2-(propan-2-ylidene)hydrazine segment, is nearly coplanar. researchgate.net This planarity is a common feature in molecules with conjugated systems and is often stabilized by intramolecular hydrogen bonding. In the case of this compound, while lacking the hydrazone group, the planarity of the phenyl ring and the potential for intramolecular interactions involving the keto-enol tautomerism of the β-keto ester functionality could influence its conformation.

The unit cell parameters for Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate have been determined, providing a basis for understanding the packing of similar molecules in the solid state.

Crystal Data for Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate
Crystal system Monoclinic
Space group P 1 21/c 1
a (Å) 8.4375
b (Å) 17.551
c (Å) 8.2420
α (°) 90.00
β (°) 91.240
γ (°) 90.00

Disorder Phenomena in Crystal Lattices

Disorder in crystal structures refers to the phenomenon where atoms or groups of atoms occupy multiple positions within the crystal lattice. This can be either static, where different orientations are frozen in different unit cells, or dynamic, involving movement of the group within a single unit cell. Such phenomena are not uncommon in flexible parts of molecules, such as ethyl ester groups.

In the crystal structure of the related compound, Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, the ethoxy group exhibits conformational disorder. researchgate.net It is disordered over two different orientations with refined occupancies of 0.642 (15) and 0.358 (15). researchgate.net This indicates that in the crystal lattice, the ethyl group exists in two distinct spatial arrangements. The planes of the two disordered ethoxy groups are inclined at an angle to each other. researchgate.net

This observation of disorder in a similar butanoate derivative suggests that this compound could also exhibit similar disorder in its ethyl group or potentially in the phenylethyl side chain, given the rotational freedom around the single bonds. The presence and nature of disorder can have implications for the physical properties of the crystalline material.

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding plays a crucial role in directing the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular structures. uco.esrsc.orgethernet.edu.et These non-covalent interactions, though weaker than covalent bonds, are highly directional and are fundamental in determining the crystal packing of organic molecules. ethernet.edu.et

In the crystal structure of Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N—H⋯O hydrogen bond contributes to the near planarity of a significant portion of the molecule by forming an S(6) ring motif. researchgate.net Furthermore, pairs of molecules are linked into inversion dimers through C—H⋯O hydrogen bonds, creating R2²(16) loops. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed investigation of the electronic structure and energetic properties of molecules like Ethyl 3-oxo-2-(2-phenylethyl)butanoate. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).

A significant aspect of β-keto esters, such as the title compound, is the phenomenon of keto-enol tautomerism. DFT calculations are particularly adept at evaluating the relative stabilities of the keto and possible enol tautomers. rsc.orgacs.org For this compound, the equilibrium between the keto form and its corresponding enol forms can be computationally assessed. Studies on similar β-keto esters have shown that the choice of functional and basis set in DFT calculations is crucial for accurately predicting the tautomeric equilibrium. primescholars.comresearchgate.net The polarity of the solvent, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) within the DFT framework, also plays a significant role in the position of this equilibrium. acs.org

Spectroscopic characterization of some β-keto ester analogues has indicated a strong preference for the β-keto ester tautomeric form. nih.govresearchgate.net Theoretical calculations for this compound would likely involve geometry optimization of both the keto and enol forms, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data.

Table 1: Representative DFT-Calculated Properties for a β-Keto Ester (Note: These are illustrative values based on typical DFT calculations for similar molecules and are not specific to this compound.)

PropertyKeto TautomerEnol Tautomer (Z-isomer)
Relative Energy (kcal/mol)0.00+3.64
Dipole Moment (Debye)3.022.35
HOMO-LUMO Gap (eV)4.854.50

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be employed to explore its potential as an inhibitor or ligand for various protein targets. The flexible nature of the phenylethyl side chain and the rotatable bonds in the main chain allow the molecule to adopt numerous conformations, making flexible ligand docking approaches essential.

Research on structurally related β-keto esters has demonstrated their potential as inhibitors of enzymes involved in bacterial communication, known as quorum sensing. nih.govresearchgate.netnih.gov For instance, derivatives of ethyl 3-oxobutanoate have been docked into the active sites of proteins like LasR and LuxS to predict binding affinities and key interactions. nih.govresearchgate.net Similarly, this compound could be docked into the binding pockets of various enzymes to assess its potential biological activity. The docking process involves scoring functions that estimate the binding free energy, with lower scores generally indicating more favorable binding.

A typical molecular docking study would involve:

Preparation of the 3D structure of the target protein.

Generation of multiple low-energy conformations of this compound.

Docking of the ligand conformations into the active site of the protein.

Analysis of the resulting poses and their interactions with amino acid residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 2: Illustrative Molecular Docking Results for a β-Keto Ester Ligand (Note: This table presents hypothetical data to illustrate the output of a docking simulation.)

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Quorum Sensing Protein (e.g., LasR)-7.5Trp60, Tyr56π-π stacking with phenyl ring
Ser129Hydrogen bond with keto group

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org Should a series of analogues of this compound with known biological activities be available, QSAR modeling could be a valuable tool for identifying the key molecular features that govern their activity.

For flexible molecules like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly relevant. nih.govleidenuniv.nl These methods require the alignment of the molecules in the dataset, which can be challenging for conformationally flexible compounds. The process often involves an iterative procedure to identify the bioactive conformation for each molecule. nih.gov

A QSAR study on a series of this compound derivatives would involve the following steps:

Building a dataset of molecules with their corresponding biological activities.

Calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic, topological).

Developing a mathematical model using statistical methods like multiple linear regression or partial least squares. wikipedia.org

Validating the model to ensure its predictive power.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the mechanism of action.

Table 3: Representative Molecular Descriptors Used in QSAR Studies (Note: This table lists descriptors that would be relevant for a QSAR study of this compound and its analogues.)

Descriptor ClassExample DescriptorsRelevance
ElectronicPartial charges, Dipole momentElectrostatic interactions
StericMolecular volume, Surface areaShape and size effects
HydrophobicLogPMembrane permeability and hydrophobic interactions
TopologicalConnectivity indicesMolecular branching and shape

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule is often determined by the specific conformation it adopts when interacting with a biological target. Conformational analysis of this compound is crucial for understanding its 3D structure and flexibility. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima.

Computational methods can be used to systematically explore the conformational space and identify low-energy conformers. This is often achieved through a combination of molecular mechanics and quantum mechanics calculations. A typical workflow would involve an initial scan of the potential energy surface by rotating key dihedral angles, followed by geometry optimization of the identified low-energy structures using a more accurate method like DFT.

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescription
τ1 (Cα-Cβ-Cγ-Cδ)Rotation of the phenylethyl group around the Cβ-Cγ bond
τ2 (C2-Cα-Cβ-Cγ)Rotation around the C2-Cα bond
τ3 (O=C-C2-Cα)Rotation around the C2-C(O) bond

Applications in Medicinal Chemistry and Pharmaceutical Research

Biological Activities of Butanoate Derivatives

Butanoate derivatives have emerged as a class of compounds with diverse and promising biological activities. Research has highlighted their potential as antimicrobial, anthelmintic, and cytotoxic agents, signaling their possible role as lead compounds for developing new therapeutic agents. nih.gov The modification of the basic butanoate structure has led to the discovery of various activities, underscoring the versatility of this chemical scaffold.

Butyric acid and its derivatives are recognized as an alternative to traditional antibiotics, particularly as bacterial resistance becomes more widespread. nih.gov These compounds can induce the expression of antimicrobial peptides, which are the first line of defense on mucous membranes against a variety of microorganisms. nih.gov

Research into specific butanoate derivatives has demonstrated notable antimicrobial effects. For instance, a study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives revealed significant antibacterial action. nih.gov One compound from this series showed remarkable potency with Minimum Inhibitory Concentration (MIC) values of 0.125, 0.083, 0.073, and 0.109 mg/ml against E. sakazakii, E. coli, S. aureus, and K. pneumonia, respectively. nih.gov In general, butyrate (B1204436) has been shown to exert direct antimicrobial effects against various strains of Acinetobacter baumannii, Escherichia coli, Bacillus, and Staphylococcus species. nih.gov

The antimicrobial potential is not limited to simple butyrates. Derivatives of N-substituted-β-amino acids, which include a butanoate structure, have also been synthesized and tested. mdpi.com Certain compounds in this class exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com The synergistic action of butyrate with other antimicrobial compounds can lead to a significant clearance of bacterial pathogens, suggesting that butyrate and its derivatives could be valuable as antibacterial and immune-modulatory agents to combat bacterial infections without relying on conventional antibiotics. nih.gov

Table 1: Antimicrobial Activity of a Butanoate Derivative

Microorganism Minimum Inhibitory Concentration (mg/mL)
E. sakazakii 0.125
E. coli 0.083
S. aureus 0.073
K. pneumonia 0.109

Data derived from a study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives. nih.gov

Helminthic infections pose a significant challenge, and butanoate derivatives have shown promise as a source of new anthelmintic agents. In a study investigating ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, all four synthesized compounds demonstrated excellent anthelmintic activity against Pheretima posthuma and Ascaridia galli, proving to be more effective than the standard drug, albendazole. nih.govnih.gov This promising in-vitro activity suggests that these compounds could serve as viable lead structures for designing future chemotherapeutic agents to treat parasitic infections. nih.govnih.gov The use of natural alternatives like butyric acid derivatives is considered a promising option as resistance to existing anthelmintic drugs grows. nih.gov

The potential of butanoate derivatives as anti-cancer agents is an active area of research. Butyric acid itself is known to have dose-dependent cytotoxic effects through the induction of apoptosis. mdpi.com Derivatives are often developed to improve upon these properties.

Studies on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives showed they possess mediocre cytotoxic potential when tested against brine shrimps, with LC50 values ranging from 280 to 765 μg/ml, compared to the standard etoposide (B1684455) (LC50 9.8 μg/ml). nih.gov However, other butyric acid derivatives have shown more potent effects. For example, Pivalyloxymethyl butyrate (AN-9), a novel derivative, inhibits the proliferation and induces apoptosis of mouse monocytic leukaemia cells. nih.govnih.gov This compound was found to affect cells at concentrations about 10-fold lower than butyric acid itself. nih.gov

Furthermore, the esterification of other molecules with butyric acid has been explored as a strategy to enhance anticancer activity. Betulinic acid (BA), a natural compound with known cytotoxic effects, was modified into a butyric derivative (But-BA). mdpi.com This derivative, particularly when incorporated into liposomal formulations, exerted strong cytotoxic effects against colon (HT-29) and lung (NCI-H460) cancer cell lines, with IC50 values of 30.57 μM and 30.74 μM, respectively. mdpi.com Similarly, the butyryl ester of BA (But-BA) outperformed the parent compound in terms of cytotoxicity against melanoma cells. mdpi.com These findings highlight that butanoate derivatives can serve as pro-drugs or modified agents with significant anti-proliferative and cytotoxic potential. mdpi.comnih.gov

Table 2: Cytotoxic Effects of a Butyric Acid Derivative (But-BA-Lip) vs. Standard

Cell Line Compound IC₅₀ (µM)
HT-29 (Colon Cancer) But-BA-Lip 30.57
NCI-H460 (Lung Cancer) But-BA-Lip 30.74
HT-29 (Colon Cancer) 5-Fluorouracil (5-FU) 30.79

Data derived from a study on betulinic acid fatty esters and their liposomal formulations. mdpi.com

Oxidative stress and the decline of cholinergic neurotransmission are implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.net A key therapeutic strategy involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net While direct studies on Ethyl 3-oxo-2-(2-phenylethyl)butanoate are limited in this area, research on related compounds and other molecular scaffolds provides insight into the potential for designing new inhibitors.

For instance, various heterocyclic derivatives, such as benzoxazoles, have been investigated for their dual cholinesterase-inhibitory and antioxidant properties. mdpi.com Some of these compounds show stronger inhibition against AChE than BChE. mdpi.com Triterpenoid derivatives have also been synthesized and identified as new scaffolds for developing BChE inhibitors. nih.gov Specifically, A-ring azepano-triterpenoids were found to be potent BChE inhibitors, with some derivatives being 4 to 10 times more active than the standard drug galantamine hydrobromide. nih.gov

The antioxidant potential is also a critical aspect. Many natural and synthetic compounds are evaluated for their ability to scavenge free radicals and protect biological molecules from oxidation. nih.gov Extracts from medicinal plants rich in polyphenols have demonstrated good antioxidant activity and the ability to protect lipids from oxidation, although their ability to inhibit cholinesterase enzymes can be variable. nih.gov For example, extracts of Clinopodium vulgare showed good antioxidant potential but weak AChE inhibition and no BChE inhibition. nih.gov This body of research on diverse structures highlights the ongoing search for compounds with beneficial antioxidant and anticholinesterase activities, a field where novel butanoate derivatives could potentially find an application.

Role as Precursors in Pharmaceutical Synthesis

Beyond their own biological activities, certain butanoate esters are monitored for their role as precursors in the synthesis of controlled substances. Their chemical structure makes them suitable starting materials for producing psychoactive compounds.

This compound is structurally related to compounds that are recognized as potential precursors for the synthesis of phenylacetone (B166967) (P2P). P2P is a well-known precursor for the illicit synthesis of amphetamine and methamphetamine. nih.govresearchgate.net

Research has been conducted on close analogues like methyl 3-oxo-2-phenylbutyrate (MAPA) and ethyl 3-oxo-2-phenylbutyrate (EAPA). nih.govresearchgate.net These molecules possess a hybrid chemical structure of an acetoacetic acid ester and P2P. nih.gov The acetoacetic acid ester functional group can be de-esterified and decarboxylated to yield a ketone. researchgate.net By heating these precursors under acidic conditions, they can be converted to P2P. nih.gov Under basic conditions, however, EAPA is primarily converted to phenylacetic acid, while other analogues can still yield P2P. nih.govresearchgate.net The analysis of these potential precursors is crucial for law enforcement and forensic chemistry to identify and trace the synthetic routes used in clandestine drug manufacturing. nih.gov

Intermediates for Angiotensin Converting Enzyme Inhibitors (ACEI) such as Lisinopril (B193118) and Benazepril (via Ethyl 2-oxo-4-phenylbutanoate)

While this compound is a distinct chemical entity, its structural relative, Ethyl 2-oxo-4-phenylbutanoate (also known as ethyl 2-oxo-4-phenylbutyrate or EOPB), is a critical chiral intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govnih.gov ACE inhibitors are a class of medications used primarily to treat hypertension and congestive heart failure. slideshare.netgoogle.com The synthesis of prominent ACE inhibitors like Lisinopril and Benazepril heavily relies on this key building block.

Lisinopril Synthesis: In the synthesis of Lisinopril, Ethyl 2-oxo-4-phenylbutanoate is condensed with a protected L-lysyl-L-proline derivative. nih.gov This reaction is followed by a catalytic hydrogenation step, typically using a Raney-Nickel catalyst, to form the N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline intermediate. nih.govsemanticscholar.org The final step involves hydrolysis to remove the protecting groups, yielding Lisinopril. nih.gov The (R)-enantiomer of the hydroxylated form of EOPB, (R)-2-hydroxy-4-phenylbutanoate ethyl ester or (R)-HPBE, is a particularly important precursor, and its production can be achieved through the asymmetric reduction of EOPB using microbial catalysts like Rhodotorula minuta or engineered bi-enzyme systems. nih.govnih.govgoogle.comresearchgate.net

Benazepril Synthesis: The synthesis of Benazepril also utilizes Ethyl 2-oxo-4-phenylbutanoate as a key starting material. google.comchemicalbook.com One common method involves a reductive condensation of Ethyl 2-oxo-4-phenylbutanoate with an amine intermediate, (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetic acid tert-butyl ester, using a reducing agent like sodium cyanoborohydride. slideshare.netnewdrugapprovals.org Another pathway involves the asymmetric catalytic hydrogenation of EOPB to create (R)-ethyl 2-hydroxy-4-phenylbutyrate, which then undergoes further reactions to form Benazepril hydrochloride. google.com

Table 1: Role of Ethyl 2-oxo-4-phenylbutanoate in ACE Inhibitor Synthesis

ACE Inhibitor Synthetic Role of Ethyl 2-oxo-4-phenylbutanoate (EOPB) Key Reaction Type References
Lisinopril Reacts with a protected dipeptide (L-lysyl-L-proline). Reductive Amination / Condensation nih.govsemanticscholar.org
Benazepril Reacts with a benzazepine-based amine intermediate. Reductive Condensation slideshare.netgoogle.comnewdrugapprovals.org
(R)-HPBE EOPB is reduced to form this chiral alcohol intermediate. Asymmetric Reduction nih.govnih.govresearchgate.net

Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Cycle Arrest, Apoptosis Induction)

Direct mechanism of action studies specifically for this compound are not extensively documented in publicly available research. However, the biological activities of its core structural components—the butyrate and phenethyl groups—and related ketoesters have been investigated, providing insights into potential mechanisms.

Enzyme Inhibition: Derivatives of butanoate esters are explored as inhibitors for various enzymes. For instance, analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione have been developed as potential substrate-specific inhibitors of ERK1/2, a key protein kinase in cell signaling pathways. nih.govresearchgate.net The core structure is different, but this demonstrates the potential for substituted ethyl esters to function as enzyme inhibitors.

Cell Cycle Arrest and Apoptosis Induction: Butyrate itself is a well-known inhibitor of histone deacetylase (HDAC), which can lead to changes in gene expression, cell cycle arrest, and apoptosis. nih.gov Studies on bovine cells have shown that butyrate treatment can block DNA replication and arrest cells at the G1/S boundary of the cell cycle. nih.gov

The phenethyl group is also found in compounds investigated for anticancer properties. Caffeic acid phenethyl ester (CAPE) has been shown to induce G1 or G2/M cell cycle arrest and inhibit the growth of prostate cancer cells. nih.gov Furthermore, various synthetic compounds containing phenethyl or substituted phenyl groups have been found to induce apoptosis in cancer cell lines. For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated the ability to induce apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net

While these findings relate to components or analogs, they suggest that this compound could plausibly exhibit biological activity through similar mechanisms, such as enzyme inhibition or the induction of cell cycle arrest and apoptosis, warranting further investigation.

Table 2: Potential Mechanisms of Action Based on Related Compounds

Mechanism Related Compound/Moiety Observed Effect References
Enzyme Inhibition 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione Inhibition of ERK1/2 kinase nih.govresearchgate.net
Cell Cycle Arrest Butyrate Arrest at G1/S boundary in bovine cells nih.gov
Cell Cycle Arrest Caffeic acid phenethyl ester (CAPE) Induction of G1 or G2/M arrest in prostate cancer cells nih.gov
Apoptosis Induction Thieno[2,3-d]pyrimidine derivatives Induction of apoptosis in MCF-7 cells nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Direct structure-activity relationship (SAR) studies for this compound are scarce. However, SAR studies on related molecular scaffolds provide a framework for understanding how structural modifications might influence its biological activity.

Phenethylamine (B48288) and Phenethyl Derivatives: The phenethyl group is a key pharmacophore in many biologically active molecules. SAR studies on phenethylamine derivatives have shown that substitutions on the phenyl ring significantly impact receptor binding affinity. For example, in a study of derivatives binding to the 5-HT2A receptor, alkyl or halogen groups at the para position of the phenyl ring had a positive effect on binding affinity. biomolther.org This suggests that modifications to the phenyl ring of this compound could modulate its potential biological targets.

Ethyl Ester and Butanoate Core: SAR studies on other complex esters reveal the importance of the ester group and its substituents. In a series of 4H-chromene derivatives, the functional groups at the 3 and 4 positions, which include ester functionalities, were found to be critical for cytotoxic potency. nih.gov A 13-fold difference in cytotoxicity was observed between a methyl and an n-butyl analogue, indicating that the size and flexibility of the alkyl group on the ester can dramatically alter activity. nih.gov Similarly, in a series of thiazolidinedione-based ERK1/2 inhibitors, shifting an ethoxy substitution on the phenyl ring from the para- to the ortho-position significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net

These related studies underscore that the phenethyl group, the ethyl ester, and the oxo-group of this compound are all likely to be critical determinants of its chemical and biological behavior. Any potential therapeutic or biological activity would be highly sensitive to modifications at these positions.

Table 3: Summary of SAR Insights from Related Molecular Scaffolds

Molecular Scaffold Key Finding Implication for this compound References
Phenethylamines Substitutions on the phenyl ring (e.g., at the para-position) influence receptor affinity. Modifications on the phenyl ring could tune biological activity. biomolther.org
4H-Chromenes The nature of ester functional groups is critical for cytotoxic potency. The ethyl ester group is likely crucial for any potential activity. nih.gov
Thiazolidinediones The position of substituents on the phenyl ring dramatically affects biological function. The position and nature of any substitution on the phenethyl ring would be important. nih.govresearchgate.net

Advanced Materials and Industrial Applications

Utilization in Polymer Chemistry

While direct and extensive applications of Ethyl 3-oxo-2-(2-phenylethyl)butanoate in polymer chemistry are not widely documented in publicly available research, the inherent reactivity of β-keto esters suggests potential uses. The active methylene (B1212753) proton is readily abstracted, and this characteristic could theoretically allow the molecule to act as a chain transfer agent in certain radical polymerizations, thereby controlling the molecular weight of the resulting polymers.

Role in Fine Chemical Synthesis

The primary value of this compound lies in its role as a versatile intermediate in fine chemical synthesis. The presence of multiple reactive sites allows it to participate in a variety of chemical transformations, making it a valuable precursor for more complex molecules, including pharmaceuticals and other specialty chemicals.

The reactivity of β-keto esters, the class of compounds to which this compound belongs, is well-established. researchgate.net These compounds are key synthons in organic chemistry due to their electrophilic and nucleophilic reactive sites. researchgate.net For example, related butanoate structures are known to be key intermediates in the synthesis of cardiovascular drugs. google.com The general reactions that β-keto esters can undergo are summarized in the table below.

Reaction TypeReagents/ConditionsProduct Type
AlkylationAlkyl halide, Baseα-substituted β-keto esters
AcylationAcid chloride, Baseα,α-disubstituted β-keto esters
CondensationAldehydes/Ketones, Baseα,β-unsaturated ketones
CyclizationHydrazinesPyrazolones nih.gov
DecarboxylationAcid/HeatKetones
ReductionReducing agents (e.g., NaBH4)β-hydroxy esters

The phenylethyl group in this compound introduces a structural motif that is present in many biologically active compounds and natural products, making it a particularly interesting starting material for pharmaceutical research and development.

Potential as Building Blocks for Complex Organic Molecules

The structural features of this compound make it an excellent building block for the construction of complex organic molecules, particularly heterocyclic compounds. The 1,3-dicarbonyl moiety can react with various dinucleophiles to form a wide range of five- and six-membered rings.

For instance, the reaction of β-keto esters with hydrazines is a classical and efficient method for the synthesis of pyrazolones, a class of compounds with diverse pharmacological activities. nih.gov Similarly, condensation reactions with ureas or thioureas can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many bioactive molecules.

Furthermore, this compound is a suitable candidate for use in multicomponent reactions (MCRs). MCRs are powerful tools in modern synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants, offering high efficiency and atom economy. beilstein-journals.org The ability of β-keto esters to participate in reactions such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis highlights their potential in diversity-oriented synthesis for the discovery of new drug candidates. The use of β-keto esters in the synthesis of various heterocyclic phosphonates via multicomponent reactions has also been reported. beilstein-journals.org

The synthesis of derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate, which have shown anthelmintic and cytotoxic potential, further illustrates the utility of butanoate building blocks in creating biologically active complex molecules. nih.gov

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of β-keto esters, such as ethyl acetoacetate (B1235776), often relies on methods like the Claisen condensation, which can involve harsh reagents and generate significant waste. omicsonline.orgacs.org A primary challenge and a key area of future research is the development of greener, more sustainable synthetic pathways for Ethyl 3-oxo-2-(2-phenylethyl)butanoate and related compounds.

Eco-friendly alternatives are actively being explored, with a focus on biocatalysis and the use of greener reaction conditions. For instance, enzymatic catalysis using lipases, such as Candida antarctica lipase (B570770) B (CALB), has shown promise in the synthesis of ethyl acetoacetate, achieving high yields under ambient conditions. omicsonline.org The use of whole-cell biocatalysts, like Daucus carota (carrot roots), has also been demonstrated for the enantioselective reduction of ketones and β-keto esters, offering a sustainable route to chiral alcohols. nih.gov

Furthermore, alternative energy sources like microwave irradiation are being investigated to accelerate reactions and improve efficiency in the synthesis of N-aryl/heteryl acetoacetamides from ethyl acetoacetate, often under solvent-free conditions. researchgate.net Electrochemical methods also present a sustainable approach, utilizing electrons as clean oxidants for the synthesis of related compounds like β-keto spirolactones in environmentally benign solvents. rsc.org

Future research will likely focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for high yields, stereoselectivity, and scalability while minimizing environmental impact.

Exploration of Novel Biological Activities

The structural motif of β-keto esters is present in numerous biologically active molecules, suggesting that this compound and its derivatives could possess undiscovered pharmacological properties. acs.orgacs.org A significant avenue for future research lies in the systematic exploration of its biological activity profile.

Studies on structurally related compounds have revealed a range of promising activities. For example, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have demonstrated notable anthelmintic and cytotoxic potentials. nih.gov Specifically, these compounds exhibited excellent activity against the parasitic worms Pheretima posthuma and Ascaridia galli. nih.gov Additionally, various β-keto esters and their derivatives have been investigated for their antimicrobial and antitumor activities. nih.govnih.gov For instance, some synthesized β-keto esters have shown promising cytotoxicity against various cancer cell lines. nih.gov Furthermore, exogenous ketone esters have been found to slow tumor progression in murine breast and renal cancer models. nih.gov

The antimicrobial potential of related structures has also been documented. Ethyl 2-arylhydrazono-3-oxobutyrates and derivatives of 3-oxobutanoate have shown significant antimicrobial activity against various bacterial and fungal strains. tsijournals.comresearchgate.net

Future investigations should involve comprehensive screening of this compound and a library of its derivatives against a wide array of biological targets to uncover potential therapeutic applications.

Derivative Class Observed Biological Activity Reference
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoatesAnthelmintic, Cytotoxic nih.gov
Heteroaryl β-keto estersAntimicrobial, Cytotoxic nih.gov
Exogenous ketone estersAntitumor nih.gov
Ethyl 2-arylhydrazono-3-oxobutyratesAntimicrobial tsijournals.com

Investigation of Metabolites and Degradation Pathways

Understanding the metabolic fate and environmental degradation of this compound is crucial for assessing its potential toxicological profile and environmental impact. Research in this area is currently limited, presenting a significant challenge and a vital direction for future studies.

Studies on analogous compounds provide some insight into potential pathways. For example, the degradation of ethyl 3-oxo-2-phenylbutanoate has been shown to yield different products depending on the conditions, with phenylacetic acid being a major byproduct under basic conditions. researchgate.net The metabolism of 2-ethylhexanoic acid in humans has been found to proceed via β-oxidation, with 3-oxo-2-ethylhexanoic acid identified as a major urinary metabolite. nih.gov This suggests that β-oxidation could be a plausible metabolic route for this compound.

Furthermore, the biodegradation of structurally related phthalate (B1215562) esters by bacteria is well-documented, involving hydrolysis and subsequent aromatic ring cleavage. nih.gov This points towards the possibility of microbial degradation of this compound in the environment.

Future research should focus on in vitro and in vivo metabolism studies to identify the specific metabolites of this compound. Investigating its biodegradation by various microorganisms will also be essential to determine its environmental persistence and fate.

Application in Emerging Fields (e.g., Chemo-sensors, Catalysis)

The unique chemical properties of β-keto esters, including this compound, make them attractive candidates for applications in emerging technological fields such as chemosensing and catalysis.

In the realm of catalysis, β,γ-unsaturated α-ketoesters have been utilized as versatile synthons in asymmetric catalysis, participating in various addition and cycloaddition reactions. nih.gov Palladium-catalyzed reactions of allyl β-keto esters have also been developed, leading to the formation of α-allyl ketones and other valuable products. nih.gov These examples highlight the potential of this compound to serve as a precursor or a direct participant in catalytic transformations.

The development of chemosensors based on β-keto ester derivatives is another promising area. While specific studies on this compound are scarce, a derivative of ethyl 3-oxo-2-[(4-sulfamoylphenyl)hydrazono]butyrate has been reported as a naked-eye sensor for Hg(II). researchgate.net This suggests that with appropriate functionalization, derivatives of this compound could be designed as selective and sensitive chemosensors for various analytes.

Future research should explore the synthesis of novel derivatives of this compound and evaluate their efficacy as catalysts in a range of organic reactions and as recognition elements in chemosensor design.

Compound/Derivative Application Key Finding Reference
β,γ-Unsaturated α-ketoestersAsymmetric CatalysisVersatile synthons for 1,4- and 1,2-addition reactions. nih.gov
Allyl β-keto estersPalladium-Catalyzed ReactionsGeneration of palladium enolates for various transformations. nih.gov
Ethyl 3-oxo-2-[(4-sulfamoylphenyl)hydrazono]butyrate derivativeChemosensorNaked-eye detection of Hg(II). researchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 3-oxo-2-(2-phenylethyl)butanoate, and how can reaction efficiency be optimized?

The compound can be synthesized via condensation reactions. For example, Ethyl 3-oxo-2-(phenylhydrazono)butanoate derivatives are prepared by reacting ethyl acetoacetate with phenylhydrazine, followed by condensation with dithiocarbazate derivatives under reflux conditions in ethanol . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and using preparative HPLC for purification . Yield improvements (e.g., 77% in one protocol) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1714 cm⁻¹) and sulfonyl groups (~1328 cm⁻¹) in derivatives .
  • ¹H NMR : Reveals proton environments (e.g., ethyl ester protons at δ 1.43 ppm and aromatic protons at δ 7.33–7.01 ppm) .
  • X-ray crystallography : Determines crystal parameters (e.g., monoclinic system, space group P2₁/c, β = 91.24°) and intramolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How can structural contradictions in ester quantification studies be resolved, particularly in complex matrices like wine volatiles?

Conflicting data on ester concentrations (e.g., yeast strain effects) arise from methodological variability. To address this:

  • Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) for precise quantification .
  • Control variables such as fermentation temperature and yeast strain (e.g., Saccharomyces cerevisiae vs. non-Saccharomyces species) to isolate ester production pathways .
  • Apply multivariate statistical analysis (e.g., PCA) to differentiate ester contributions from grape variety vs. fermentation conditions .

Q. What advanced methodologies are employed to analyze this compound as a precursor in illicit drug synthesis?

Regulatory analysis involves:

  • GC-MS with derivatization : Converts the compound to phenylacetone for detection, achieving limits of detection (LOD) < 0.1 µg/mL .
  • Isotope ratio mass spectrometry (IRMS) : Tracks precursor origin by analyzing carbon isotopic signatures .
  • HPLC-UV/Vis : Monitors degradation products under controlled hydrolysis conditions (pH 2–12) to assess stability .

Q. How do steric and electronic factors influence the reactivity of this compound in metal-free arylation reactions?

Hypervalent diaryliodonium salts enable arylation at the β-keto position. Key factors include:

  • Electronic effects : Electron-withdrawing substituents (e.g., -CF₃) on the aryl group enhance electrophilicity, improving yields (e.g., 52% for trifluoromethoxy derivatives) .
  • Steric hindrance : Bulky substituents on the iodonium salt reduce side reactions (e.g., dimerization), confirmed by DFT calculations .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, as shown in kinetic studies .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
X-ray crystallographyDetermining intramolecular hydrogen bonds in pyrazolone derivativesR factor = 0.045; space group P2₁/c
GC-MSDetecting phenylacetone precursors in forensic samplesLOD = 0.05 µg/mL; derivatization with PFBHA
Asymmetric synthesisCatalytic enantioselective arylation using chiral ligandsee > 90% via HPLC with chiral columns
Multivariate statisticsResolving ester variability in wine volatilesPCA loadings > 0.7 for significant components

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.